6-hexyl-2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one
Description
6-Hexyl-2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound belonging to the furochromen family This compound is characterized by its unique structure, which includes a furochromen core with various substituents such as hexyl, trimethyl, and phenyl groups
Properties
Molecular Formula |
C26H28O3 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
6-hexyl-2,5,9-trimethyl-3-phenylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C26H28O3/c1-5-6-7-11-14-20-16(2)21-15-22-23(19-12-9-8-10-13-19)18(4)28-25(22)17(3)24(21)29-26(20)27/h8-10,12-13,15H,5-7,11,14H2,1-4H3 |
InChI Key |
PFOYTDQUEQDXNM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C2=CC3=C(C(=C2OC1=O)C)OC(=C3C4=CC=CC=C4)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hexyl-2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of appropriately substituted coumarins or chromones. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the furochromen ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6-Hexyl-2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by different groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce deoxygenated or hydrogenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
Chemistry
In the realm of organic synthesis, 6-hexyl-2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one serves as a precursor for more complex organic molecules. Its unique structure allows for various synthetic routes involving cyclization and functional group transformations.
Synthesis Methods:
Common methods for synthesizing this compound include:
- Cyclization Reactions: Utilizing starting materials like 7-hydroxycoumarins under acidic or basic conditions.
- Methylation Reactions: Enhancing the reactivity of the furan moiety.
Research indicates that this compound exhibits notable biological activities, particularly in antimicrobial and anticancer research.
Antimicrobial Properties:
In vitro studies have demonstrated that 6-hexyl-2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is effective against various bacterial strains:
- Gram-positive bacteria: Such as Staphylococcus aureus.
- Gram-negative bacteria: Including Escherichia coli.
The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Potential:
Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation when used as a photosensitizer in photodynamic therapy.
Medical Applications
The therapeutic potential of 6-hexyl-2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one has been investigated for treating skin disorders and as a potential agent in photodynamic therapy.
Case Studies:
Several studies have explored the efficacy of this compound in clinical settings:
- Photodynamic Therapy (PDT): Demonstrated effectiveness in targeting malignant cells while minimizing damage to surrounding healthy tissue.
- Skin Disorders Treatment: Investigated for its ability to promote healing and reduce inflammation in dermatological conditions.
Mechanism of Action
The mechanism by which 6-hexyl-2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one exerts its effects depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes, receptors, and DNA. These interactions can modulate biochemical pathways, leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-7H-furo[2,3-g]chromen-7-one
- 9-Phenyl-7H-furo[2,3-f]chromen-7-one
- 6-Ethyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one
Uniqueness
6-Hexyl-2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one stands out due to its specific substituents, which confer unique chemical and physical properties. The hexyl group, in particular, may influence the compound’s solubility, reactivity, and interaction with biological targets, distinguishing it from other similar compounds.
Biological Activity
6-Hexyl-2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is a compound belonging to the class of furochromenes, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and potential therapeutic applications.
The molecular formula of 6-hexyl-2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is C21H26O5, with a molecular weight of 358.4 g/mol. The structure includes a furochromene core that is crucial for its bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C21H26O5 |
| Molecular Weight | 358.4 g/mol |
| IUPAC Name | 3-(6-Hexyl)-2,5,9-trimethylfuro[3,2-g]chromen-7-one |
Anticancer Activity
Research indicates that compounds similar to 6-hexyl-2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one exhibit significant anticancer properties . A study demonstrated that related furochromenes can induce G2/M cell cycle arrest in various cancer cell lines (e.g., A549, KB31) and promote apoptosis in specific cases .
Case Study:
In a cellular assay involving K562 cells (a human leukemia cell line), treatment with related furochromenes resulted in a dose-dependent increase in cell death and significant cell cycle arrest at the G2/M phase. This suggests that the furochromene structure is essential for inducing these effects.
Antioxidant Activity
Furochromenes have also been noted for their antioxidant properties , which can help mitigate oxidative stress in biological systems. The presence of phenolic structures within the compound contributes to its ability to scavenge free radicals and inhibit lipid peroxidation .
Antibacterial Activity
Another area of interest is the antibacterial activity exhibited by furochromene derivatives. Preliminary studies suggest that these compounds can inhibit the growth of various bacterial strains. The mechanism may involve disrupting bacterial cell membrane integrity or inhibiting essential metabolic pathways .
The biological activity of 6-hexyl-2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is believed to be mediated through interactions with specific molecular targets:
- Cell Cycle Regulation : Induces G2/M phase arrest by modulating cyclin-dependent kinases (CDKs).
- Apoptosis Induction : Triggers apoptotic pathways through caspase activation.
- Antioxidative Mechanism : Scavenges reactive oxygen species (ROS), reducing oxidative damage.
Research Findings
A systematic review of the literature reveals several key findings regarding the biological activities associated with similar compounds:
- Cell Line Studies : Multiple studies report low micromolar activity against various cancer cell lines.
- Structure-Activity Relationship (SAR) : The presence of specific functional groups significantly enhances biological activity; for example, modifications to the phenyl group can increase potency against cancer cells .
- Therapeutic Potential : Given its diverse bioactivities, there is potential for development as a therapeutic agent in oncology and infectious diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
